D-Cymarose
CAS No.: 579-04-4
Cat. No.: VC1800332
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 579-04-4 |
|---|---|
| Molecular Formula | C7H14O4 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (3S,4R,5R)-4,5-dihydroxy-3-methoxyhexanal |
| Standard InChI | InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
| Standard InChI Key | GOYBREOSJSERKM-DSYKOEDSSA-N |
| Isomeric SMILES | C[C@H]([C@H]([C@H](CC=O)OC)O)O |
| SMILES | CC(C(C(CC=O)OC)O)O |
| Canonical SMILES | CC(C(C(CC=O)OC)O)O |
Introduction
Chemical Structure and Properties
D-Cymarose is chemically classified as a 2,6-dideoxy-3-O-methyl-D-ribo-hexose . This deoxy sugar is characterized by the absence of hydroxyl groups at positions 2 and 6 of the hexopyranose ring, with a methoxy group at position 3. The compound exists in both pyranose and furanose forms, though the pyranose form appears to be more prevalent in natural sources.
Physical and Chemical Properties
The physical and chemical properties of D-cymarose are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18400 g/mol |
| Exact Mass | 162.08900 |
| CAS Number | 13089-76-4 |
| IUPAC Name | 2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose |
D-cymarose in its beta-pyranose form displays distinct spectroscopic properties that have been utilized for its identification and characterization in complex natural mixtures . The compound's relatively simple structure, containing four oxygen atoms and lacking aromatic components, contributes to its specific chemical reactivity and solubility profile.
Nomenclature and Synonyms
The scientific literature reveals several synonyms for D-cymarose, reflecting its discovery and characterization across different research contexts:
Common Synonyms
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D-ribo-4,5-Dihydroxy-3-methoxy-hexanal
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Digitoxose-monomethylaether
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O3-Methyl-D-ribo-2,6-didesoxy-hexose
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D-symarose
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Cymarose (non-specific regarding stereochemistry)
The compound was formally identified as identical to variose, a sugar component previously isolated from the antibiotic variamycin . This identification was accomplished through comparative analysis of synthetic derivatives and natural isolates, demonstrating the equivalence of variose and D-cymarose through chemical transformation and spectroscopic analysis.
Natural Occurrence
D-cymarose has been identified in various plant species, predominantly as a component of complex glycosides. Its presence has been confirmed in the following biological sources:
Plant Sources
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Plants producing cardiac glycosides
The sugar typically occurs in nature as part of larger glycoside structures, particularly steroidal glycosides, where it contributes to the biological activity and physicochemical properties of these compounds. Its presence can be confirmed through acid hydrolysis followed by thin-layer chromatography (TLC) comparison with authentic samples .
Structural Analysis and Identification
The structural elucidation of D-cymarose involves several analytical approaches, with nuclear magnetic resonance (NMR) spectroscopy playing a central role in its characterization.
NMR Characterization
NMR spectroscopy has been instrumental in differentiating D-cymarose from structurally similar deoxy sugars. The pyranose form of D-cymarose typically adopts the common ⁴C₁ conformation, which can be verified through Karplus calculation of H-C-C-H dihedral angles with the corresponding NMR coupling constants .
Comparative NMR studies have been conducted to distinguish D-cymarose from similar 2,6-dideoxyhexoses such as D-digitoxose, D-oleandrose, and D-diginose. These analyses have led to structural revisions of natural products initially thought to contain D-cymarose, highlighting the challenges in accurately identifying these structurally similar sugar moieties .
Identification in Natural Products
In complex glycosides, D-cymarose is often identified through a multi-step process:
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Acidic hydrolysis of the glycoside to release the sugar components
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TLC comparison with authentic samples
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Spectroscopic analysis of the isolated sugar or its derivatives
For instance, in studies on steroidal glycosides from Cynanchum species, researchers employed acidic hydrolysis with 0.05 mol/L HCl in a dioxane-water mixture (1:1) at 60°C for 1.5 hours to release D-cymarose for subsequent identification .
Synthetic Approaches
Several synthetic methods have been developed for obtaining D-cymarose, both for structural confirmation and for preparing derivatives for biological studies.
Direct Synthesis
One approach involves the conversion of D-cymarose into methyl 2,6-dideoxy-3-O-methyl-α-D-ribo-hexofuranoside and subsequently into the 5-benzoate derivative. This synthetic pathway confirms the structural identity of D-cymarose through comparison with reference compounds .
Alternative Synthetic Route
A more complex synthetic pathway has been described involving:
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Reaction of methyl 5-O-benzyl-6-deoxy-α-D-allofuranoside with NN-dimethyl-α-chlorobenzylideneammonium chloride
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Formation of methyl 2-O-benzoyl-5-O-benzyl-3-chloro-3,6-dideoxy-α-D-glucofuranoside
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Reductive cleavage of the derived α-allo-epoxide
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Methylation and debenzylation to yield the desired D-cymarose derivative
These synthetic approaches provide valuable tools for confirming the structure of naturally occurring D-cymarose and preparing pure standards for analytical purposes.
Role in Glycoside Structures
Steroidal Glycosides
These glycosides typically feature D-cymarose linked to the C-3 position of steroidal aglycones, with the sugar units arranged in specific sequences determined through detailed NMR analysis, particularly HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy .
Structural Revisions in Natural Product Research
Recent research has highlighted the challenges in accurately identifying dideoxy sugars like D-cymarose in complex natural products. Advanced analytical techniques, combined with total synthesis, have led to several structural revisions.
Case Study: Ecdysoside Revisions
A notable example involves the structural reassignment of terminal pyranose units in ecdysosides isolated from folk medicinal plants. Compounds initially reported to contain D-cymarose or L-cymarose were revised to contain D/L-oleandrose and D/L-diginose, respectively, based on comprehensive NMR data comparison .
This work illustrates the intricate nature of structural elucidation for these compounds and underscores the importance of complementary approaches, including total synthesis and advanced spectroscopic methods, for definitive structural assignments.
Comparison with Related Dideoxyhexoses
D-cymarose belongs to a family of structurally related 2,6-dideoxy sugars that differ in their stereochemistry and substitution patterns. Understanding these relationships is crucial for accurate identification.
Structural Relationships
The primary structural differences between D-cymarose and related compounds include:
| Compound | Key Structural Feature | Distinguishing Characteristic |
|---|---|---|
| D-cymarose | 2,6-dideoxy-3-O-methyl-D-ribo-hexose | 3-O-methyl group with ribo configuration |
| D-digitoxose | 2,6-dideoxy-D-ribo-hexose | Lacks the 3-O-methyl group of D-cymarose |
| D-oleandrose | 2,6-dideoxy-3-O-methyl-D-arabino-hexose | Epimeric at C-3 compared to D-cymarose |
| D-diginose | 2,6-dideoxy-3-O-methyl-D-xylo-hexose | Different stereochemistry at C-3 and C-4 |
These subtle structural differences significantly impact the spectroscopic properties and biological activities of glycosides containing these sugars.
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